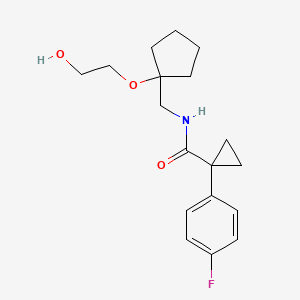
N1-(5-chloro-2-cyanophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(5-chloro-2-cyanophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains several functional groups including a chlorophenyl group, a cyanophenyl group, a furan ring, a piperidine ring, and an oxalamide group. These functional groups suggest that this compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl and cyanophenyl groups could be introduced through electrophilic aromatic substitution reactions. The furan ring could be formed through a Paal-Knorr synthesis or similar method. The piperidine ring could be synthesized through a variety of methods including the reduction of a pyridine ring. Finally, the oxalamide group could be introduced through a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The compound would likely have a rigid structure due to the presence of the aromatic rings. The different functional groups could also introduce a variety of different electronic and steric effects, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the different functional groups. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions. The oxalamide group could undergo hydrolysis to form an amine and a carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the different functional groups. For example, the compound would likely be polar due to the presence of the oxalamide group. The presence of the aromatic rings could also influence the compound’s solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
PET Imaging in Neuroinflammation
The compound is used in PET imaging for the detection of microglia in the brain. It targets the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker specific to microglia, enabling the imaging of neuroinflammation. This application is significant for understanding various neuropsychiatric disorders and the development of therapeutics for neuroinflammation (Horti et al., 2019).
Development of Novel Ligands for PET Imaging
Another application involves the synthesis and evaluation of novel ligands for PET imaging of CSF1R. This approach aids in the study of neuroinflammatory diseases, particularly Alzheimer’s disease, by developing specific radioligands like [18F]1, a derivative that shows promise for CSF1R imaging (Lee et al., 2022).
Catalytic Activity in Chemical Synthesis
The compound enhances catalytic activity in Cu-catalyzed coupling of aryl bromides with amines, providing a method for creating various pharmaceutical building blocks. This has implications for drug discovery and development (Bhunia et al., 2017).
Novel Derivatives for Pharmacological Evaluation
In pharmacological research, derivatives of this compound have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating its relevance in developing new therapeutic agents (Kumar et al., 2017).
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
The compound forms the basis for synthesizing new antiprotozoal agents. This has implications for treating diseases caused by protozoal infections, highlighting its importance in medicinal chemistry (Ismail et al., 2004).
Zukünftige Richtungen
Future research could focus on synthesizing this compound and studying its properties. This could include studying its reactivity, its physical and chemical properties, and any potential biological activity. Additionally, the compound could be modified to introduce new functional groups, which could alter its properties and potentially increase its biological activity .
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-16-4-3-15(11-22)18(10-16)24-20(27)19(26)23-12-14-5-7-25(8-6-14)13-17-2-1-9-28-17/h1-4,9-10,14H,5-8,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAIVYYYQLUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)
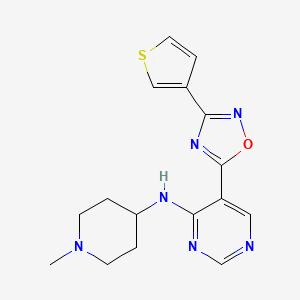
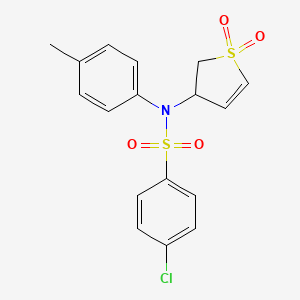
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)
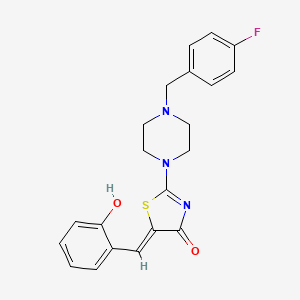

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)
![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)
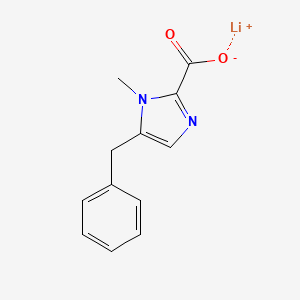
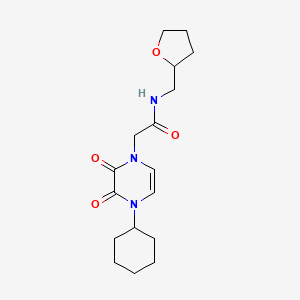
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)
